
4-(Tert-butoxycarbonyl)-1-(pyridin-2-yl)piperazine-2-carboxylic acid
Vue d'ensemble
Description
4-(Tert-butoxycarbonyl)-1-(pyridin-2-yl)piperazine-2-carboxylic acid, also known as TBPC, is an organic molecule used for a variety of purposes. It is a white crystalline powder that is soluble in water and can be used in a variety of organic synthesis reactions. TBPC is widely used in the pharmaceutical and agricultural industries, as well as in the academic research field. It can be used for synthesizing a variety of compounds, including peptides, peptidomimetics, and peptidomimetic-like compounds.
Applications De Recherche Scientifique
1. Pharmaceutical Research and Development
4-(Tert-butoxycarbonyl)-1-(pyridin-2-yl)piperazine-2-carboxylic acid and its derivatives have been extensively researched in pharmaceutical development. For example, Chonan et al. (2011) explored novel (4-piperidinyl)-piperazine derivatives as potent and orally active inhibitors for specific enzymes, highlighting the potential use of such compounds in medical applications (Chonan et al., 2011).
2. Chemical Synthesis and Characterization
Research has been conducted on the synthesis and characterization of various derivatives of this compound. Sanjeevarayappa et al. (2015) synthesized a derivative and studied its crystal structure and biological activities, emphasizing the compound's relevance in chemical research (Sanjeevarayappa et al., 2015).
3. Catalysis and Polymer Research
Studies have also been conducted on incorporating derivatives of this compound in catalysis and polymer research. Mennenga et al. (2015) examined its use in polymerization, demonstrating its potential in the field of polymer chemistry and catalysis (Mennenga et al., 2015).
4. Radiopharmaceutical Development
The compound's derivatives have been explored in the development of radiopharmaceuticals. Mundwiler et al. (2004) investigated mixed ligand complexes, potentially useful in medical imaging and diagnostics (Mundwiler et al., 2004).
5. Antimicrobial Activity
Research by Patel et al. (2011) and Patel et al. (2009) has delved into the synthesis of new pyridine derivatives, including this compound, to evaluate their antimicrobial properties, indicating its relevance in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011), (Patel & Agravat, 2009).
Propriétés
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl]-1-pyridin-2-ylpiperazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4/c1-15(2,3)22-14(21)17-8-9-18(11(10-17)13(19)20)12-6-4-5-7-16-12/h4-7,11H,8-10H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYXQKQMFQGUHLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Tert-butoxycarbonyl)-1-(pyridin-2-yl)piperazine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




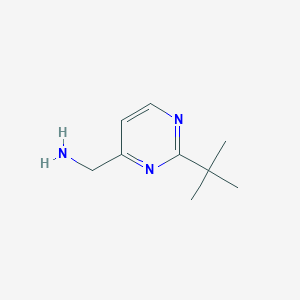
![2-[(2-Bromobutanoyl)amino]benzoic acid](/img/structure/B1400955.png)

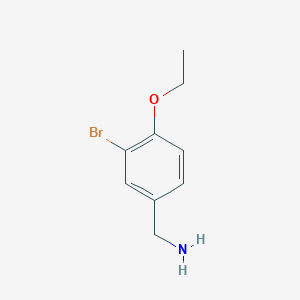


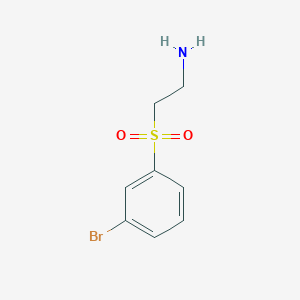
![[3-(Azetidin-3-yloxy)phenyl]methanol](/img/structure/B1400966.png)
![3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide](/img/structure/B1400970.png)
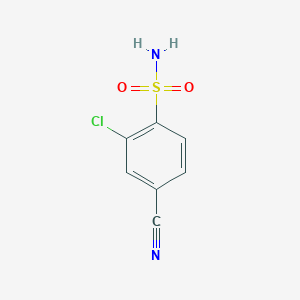
![2-Thia-8-azaspiro[4.5]decane](/img/structure/B1400972.png)
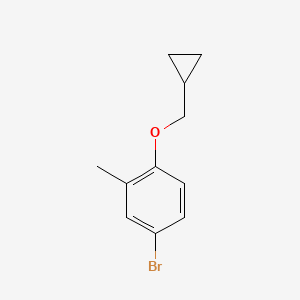
![2-(3-hydroxyphenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1400974.png)